molecular formula C19H25N3 B12264375 N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12264375
M. Wt: 295.4 g/mol
InChI Key: HYMZFUWSBRMRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a piperidine ring, a phenylethyl group, and a pyridine moiety, which contribute to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions, often using phenylethyl halides.

    Incorporation of the Pyridine Moiety: The pyridine ring is attached through nucleophilic substitution reactions, using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues.

    Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use as an analgesic in pain management.

    Industry: Utilized in the development of new synthetic opioids and related compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine involves binding to opioid receptors in the central nervous system. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of neurotransmitter release and the reduction of pain perception .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

    Methoxyacetylfentanyl: 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

    2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific structural features, such as the presence of a pyridine ring, which may contribute to its distinct pharmacological properties compared to other fentanyl analogues .

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C19H25N3/c1-21(19-9-5-6-13-20-19)18-11-15-22(16-12-18)14-10-17-7-3-2-4-8-17/h2-9,13,18H,10-12,14-16H2,1H3

InChI Key

HYMZFUWSBRMRIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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